molecular formula C7H6ClNO2 B1349790 Methyl 2-chloroisonicotinate CAS No. 58481-11-1

Methyl 2-chloroisonicotinate

Cat. No.: B1349790
CAS No.: 58481-11-1
M. Wt: 171.58 g/mol
InChI Key: KKOUHTMLFUAAGG-UHFFFAOYSA-N
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Description

Methyl 2-chloroisonicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloroisonicotinate can be synthesized through the esterification of 2-chloroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where 2-chloropyridine-4-carboxylic acid is reacted with thionyl chloride under controlled temperatures and pressures. The resulting acid chloride is then esterified with methanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-aminoisonicotinate or 2-thioisonicotinate derivatives.

    Cyclization Products: Various pyridine-based heterocycles.

Scientific Research Applications

Methyl 2-chloroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloroisonicotinate involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the ester group. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific derivative being studied and its intended application .

Comparison with Similar Compounds

  • Methyl 2-chloropyridine-4-carboxylate
  • Methyl 3-chloroisonicotinate
  • Methyl 2,6-dichloroisonicotinate
  • Methyl 2-chloro-6-methoxyisonicotinate

Comparison: Methyl 2-chloroisonicotinate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific heterocyclic compounds .

Properties

IUPAC Name

methyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUHTMLFUAAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371644
Record name Methyl 2-chloroisonicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-11-1
Record name 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58481-11-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloroisonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloropyridine-4-carboxylate
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Synthesis routes and methods I

Procedure details

2-Chloropyridine-4-carboxylic acid (15.5 g, 98 mmol) was suspended in methanol (175 ml) and anhydrous hydrogen chloride gas was slowly bubbled through the reaction mixture while cooling in a methanol/water (20/80) dry ice bath. Bubbling was continued for 40 min. during which time the suspension cleared to a partial solution. Ice bath was removed and the reaction mixture was heated to reflux under anhydrous conditions for 30 min. to give a clear yellow solution. The solution was cooled in an ice bath and saturated sodium bicarbonate was slowly added with stirring till the pH was neutral. The organics were removed in vacuo and the product was extracted into ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield 2-chloropyridine-4-carboxylic acid methyl ester as a brown liquid.
Quantity
15.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
175 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloroisonicotinic acid (300 mg, 1.91 mmol), potassium carbonate (790 mg, 5.72 mmol) and methyl iodide (360 μL, 5.72 mmol) was dissolved in DMF (4.5 mL) and the solution was stirred at room temperature for 4 hours. The reaction mixture was added with saturated brine and ethyl acetate, and the organic layer was separated, followed by washing with saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain methyl 2-chloroisonicotinate (320 mg, 98%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
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Quantity
360 μL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
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solvent
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0 (± 1) mol
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reactant
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brine
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Chloro-isonicotinic acid (5.10 g, 32.38 mmol) was dissolved in methanol (150 mL). Thionyl chloride (12 mL) was added. This suspension was stirred 5 h at 70° C. and concentrated in vacuo. The residue was dissolved in dichloromethane (250 mL) washed with a solution of 10% aqueous K2CO3 (2×150 mL) dried with MgSO4, filtered and evaporated. Methyl 2-chloropyridine-4-carboxylate SLA 07150 was obtained as a yellow solid (5.06 g, 91%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Methyl 2-chloroisonicotinate used as a starting material in the synthesis of complex molecules?

A1: this compound serves as a versatile starting point for synthesizing various compounds, including pharmaceuticals, due to its chemical structure. [, ] The presence of the methyl ester and the chlorine atom allows for diverse chemical transformations. For example, in the synthesis of AZD6564, a 3-isoxazolol containing antifibrinolytic agent, the chlorine atom in this compound is utilized in a Negishi coupling reaction. [] This reaction is crucial for building the core structure of the target molecule.

Q2: What challenges are associated with using this compound as a starting material, and how are they addressed in the research?

A2: One challenge encountered when using this compound is the potential for unwanted side reactions. For instance, during the synthesis of a 1-hydroxy-2-pyridone analog of caffeic acid, reacting this compound with sodium methoxide resulted in a mixture of the desired product and 2-chloroisonicotinic acid due to unintended de-esterification. [] To address this, researchers employed a controlled reaction environment and optimized reaction conditions to favor the desired product formation and minimize side reactions.

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